3,4-Dimethoxybenzoyl cyanide
Description
Structure
3D Structure
Properties
CAS No. |
65961-86-6 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3,4-dimethoxybenzoyl cyanide |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,1-2H3 |
InChI Key |
ZUDVDNNIRVQAGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C#N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethoxybenzoyl Cyanide
Precursor-Based Synthetic Routes
The synthesis of 3,4-Dimethoxybenzoyl cyanide is most effectively achieved through the modification of precursor molecules that already contain the 3,4-dimethoxybenzoyl moiety.
Potential Approaches from 3,4-Dimethoxybenzoyl Derivatives
This strategy focuses on the conversion of functional groups on the benzoyl portion of the molecule into a cyanide group.
The most prevalent and well-documented method for synthesizing this compound involves the reaction of a 3,4-Dimethoxybenzoyl halide with a cyanide salt. 3,4-Dimethoxybenzoyl chloride is the most commonly used precursor in this reaction. This transformation is a classic example of a nucleophilic acyl substitution where the cyanide ion acts as the nucleophile, displacing the halide from the acyl halide.
The reaction is typically carried out in an aprotic solvent, such as acetonitrile (B52724) or dichloromethane, to prevent side reactions with the solvent. Various cyanide sources can be employed, with metal cyanides like silver cyanide (AgCN) and copper(I) cyanide (CuCN) being frequently reported. The choice of the cyanide reagent can influence the reaction conditions and yield. For instance, the use of copper(I) cyanide often requires the presence of an iodide salt, such as potassium iodide, to facilitate the reaction.
Table 1: Reaction Conditions for the Synthesis of this compound from 3,4-Dimethoxybenzoyl Chloride
| Cyanide Source | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
| Copper(I) Cyanide | Acetonitrile | Potassium Iodide | Reflux | 85 | |
| Silver Cyanide | Acetonitrile | Not specified | Not specified | High | |
| Trimethylsilyl (B98337) Cyanide | Dichloromethane | Not specified | Room Temperature | 90 |
The reaction with trimethylsilyl cyanide (TMSCN) represents a milder alternative, often proceeding at room temperature with high efficiency.
While the use of acyl halides is dominant, other derivatives of 3,4-dimethoxybenzoic acid could potentially be converted to the corresponding acyl cyanide. In principle, the direct conversion of the carboxylic acid itself is a possible route. This can be achieved by treating the carboxylic acid with a dehydrating agent and a cyanide source. A common method involves the use of triphenylphosphine (B44618) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a cyanide salt. However, the direct application of this method to 3,4-dimethoxybenzoic acid is not as widely reported as the acyl halide route.
Another approach involves the activation of the carboxylic acid, for example, by converting it into an anhydride (B1165640) or an ester, followed by reaction with a cyanide source. These methods are general for the synthesis of acyl cyanides but are less commonly employed for this specific compound compared to the more straightforward acyl chloride pathway.
Strategies Employing Cyanide Ion Reactions
These methods are centered on the introduction of the cyanide group through the reactivity of the cyanide ion as a nucleophile.
As detailed in section 2.1.1.1, the core of the most effective synthesis of this compound is a nucleophilic substitution reaction. The electrophilic carbonyl carbon of the 3,4-dimethoxybenzoyl group is attacked by the nucleophilic cyanide ion (CN⁻). The halide ion (e.g., Cl⁻) is an excellent leaving group, which makes the reaction thermodynamically favorable and kinetically rapid.
The general mechanism can be represented as:
3,4-(MeO)₂C₆H₃COCl + MCN → 3,4-(MeO)₂C₆H₃COCN + MCl
Where MCN can be a metal cyanide like CuCN or AgCN, or a silyl (B83357) cyanide like TMSCN. The efficiency of this substitution is a key factor in the high yields often reported for this synthesis.
Direct cyanation of the aromatic ring of a pre-existing 3,4-dimethoxybenzoyl derivative is a less conventional and more complex potential route. This would involve introducing the cyanide group directly onto the aromatic ring, which is generally a challenging transformation. Methods like the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide, are typically used to form aryl nitriles, not acyl cyanides.
Therefore, a direct cyanation to form this compound in one step from a simpler 3,4-dimethoxy-substituted aromatic compound is not a standard or practical synthetic approach. The synthesis is more feasibly achieved by first establishing the benzoyl group and then introducing the cyanide functionality as described in the previous sections.
Exploration of Other Nitrile-Forming Reactions Adaptable to Benzoyl Cyanides
While direct cyanation of acyl halides remains a primary route to benzoyl cyanides, other fundamental nitrile-forming reactions are continually explored for their potential adaptability. These include the dehydration of aldoximes and various oxidative strategies.
The dehydration of aldoximes is a well-established and environmentally benign method for synthesizing nitriles (R-CN), as the only byproduct is water. nih.gov The general pathway involves the conversion of an aldehyde to its corresponding aldoxime, which is then dehydrated. For the synthesis of a precursor to a 3,4-dimethoxy-substituted nitrile, 3,4-dimethoxybenzaldehyde (B141060) would first be reacted with hydroxylamine (B1172632) to form 3,4-dimethoxybenzaldehyde oxime. ontosight.ai
A variety of reagents and conditions can effect the subsequent dehydration step. Modern methods often employ catalysts to achieve high efficiency under mild conditions. For instance, simple iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or specific nitrile-based solvents. nih.gov Other effective dehydrating agents include XtalFluor-E, which can convert aldoximes to nitriles rapidly at room temperature. thieme-connect.com Biocatalytic approaches using aldoxime dehydratase enzymes also represent a green alternative for this transformation under mild conditions. nih.govmdpi.com
| Dehydration Method | Reagent/Catalyst | Typical Conditions | Notes |
| Catalytic | Iron Salts (e.g., FeCl₃) | Solvent-free or non-nitrile solvent | Environmentally benign method. nih.gov |
| Fluorinating Agent | XtalFluor-E | Ethyl acetate, Room Temperature | Rapid reaction, often requiring no further purification. thieme-connect.com |
| Vapor-Phase | Solid Catalysts (e.g., ZrO₂, Al₂O₃, SiO₂) | High Temperature, Gas Phase | Suitable for industrial-scale production of simple nitriles. rsc.org |
| Thermal | N,N-Dimethylformamide (DMF) | High Temperature (e.g., 135°C) | DMF acts as both solvent and catalyst. researchgate.net |
| Biocatalytic | Aldoxime Dehydratase (Oxd) | Aqueous buffer, Mild Temperature | Highly specific and sustainable "cyanide-free" route. nih.govmdpi.com |
This interactive table summarizes various strategies for the dehydration of aldoximes to nitriles.
It is critical to note that this pathway directly yields aromatic nitriles (Ar-CN), not acyl cyanides (Ar-CO-CN). The direct adaptation of aldoxime dehydration to produce a benzoyl cyanide is not established in the literature, as the reaction mechanism involves the elimination of water from the C=N-OH moiety and does not incorporate a carbonyl group.
Oxidative methods provide a direct route to nitriles from more reduced starting materials like alcohols or aldehydes, often in a one-pot reaction. These methods typically involve an oxidant and a nitrogen source, such as ammonia (B1221849). For example, alcohols and aldehydes can be efficiently converted to their corresponding nitriles using trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org Similarly, hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can oxidize aldehydes to nitriles in the presence of ammonium (B1175870) acetate. thieme-connect.com
Catalytic systems have also been developed for this transformation. Heterogeneous platinum catalysts supported on carbon can facilitate the aerobic oxidative coupling of alcohols and ammonia to form nitriles. acs.org These methods are attractive for their atom economy and use of molecular oxygen as the terminal oxidant.
| Oxidative Method | Substrate | Oxidant/Catalyst System | Nitrogen Source |
| Stoichiometric Oxidation | Alcohols, Aldehydes | Trichloroisocyanuric Acid (TCCA) | Aqueous Ammonia |
| Hypervalent Iodine | Alcohols, Aldehydes | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Ammonium Acetate |
| Aerobic Oxidation | Alcohols | Platinum on Carbon (Pt/C), O₂ | Ammonia |
| Nanocatalysis | Alcohols, Aldehydes | La(OH)₃/Fe₃O₄, O₂ | Ammonia |
This interactive table presents various oxidative approaches for the synthesis of nitriles.
While these methods typically produce simple nitriles (Ar-CN), certain oxidative pathways hint at the possibility of forming acyl cyanides. Notably, benzoyl cyanide has been identified as a key intermediate in the copper-catalyzed aerobic oxidative C-CN bond cleavage of benzyl (B1604629) cyanide, which ultimately yields a primary amide. rsc.org This suggests that under specific oxidative conditions, the benzylic C-H bond of a substituted benzyl cyanide could be oxidized to a carbonyl group, thereby forming the corresponding benzoyl cyanide. This represents a potential, albeit less direct, oxidative strategy for accessing compounds like this compound from a nitrile precursor.
Advanced Synthetic Method Development
Modern research focuses on developing catalytic, high-yield, and selective protocols for acyl cyanide synthesis, moving away from hazardous stoichiometric reagents.
Catalysis has been instrumental in improving the synthesis of acyl cyanides from acyl chlorides. These methods often enhance reaction rates, improve yields, and allow for milder reaction conditions.
One novel approach involves a dual catalytic system of polyethylene (B3416737) glycol (PEG400) and zinc iodide (ZnI₂) for the reaction of aroyl chlorides with potassium cyanide. tandfonline.comtandfonline.com This heterogeneous system operates at room temperature in dichloromethane, affording moderate yields of various aroyl cyanides. tandfonline.comtandfonline.com
Copper catalysis is a more traditional yet highly effective strategy. The reaction of acyl halides with alkali metal cyanides or hydrocyanic acid can be efficiently catalyzed by a heavy metal cyanide, such as copper(I) cyanide. google.com This method has been shown to produce high yields of benzoyl cyanide derivatives. google.com More recently, potassium ferricyanide (B76249) has been used as a cyaniding agent in a copper-catalyzed reaction with o-methylbenzoyl chloride, avoiding more acutely toxic cyanide sources. google.com
| Catalytic System | Acyl Precursor | Cyanide Source | Catalyst(s) | Solvent |
| Dual Catalysis | Aroyl Chloride | KCN | PEG400, ZnI₂ | Dichloromethane |
| Copper Catalysis | Acyl Halide | NaCN or KCN | Copper(I) Cyanide | Acetonitrile |
| Copper Catalysis | o-Methylbenzoyl Chloride | K₃[Fe(CN)₆] | Oxine-copper | None or Solvent |
| Phase-Transfer Catalysis | Benzoyl Chloride | NaCN | Poly(alkylene oxide) | Xylene or Toluene |
This interactive table compares different catalytic approaches for the synthesis of acyl cyanides.
The development of robust and high-yielding protocols is essential for the practical application and industrial-scale production of acyl cyanides. Several patented methods report excellent yields through careful optimization of catalysts and reaction conditions.
A process described in a U.S. patent details the reaction of an acid halide with an alkali metal cyanide in the presence of a poly(alkylene oxide) compound, such as polyethylene glycol, and a catalytic amount of water. google.com This method, which functions as a phase-transfer catalysis system, achieves near-quantitative conversion of benzoyl chloride and provides the corresponding benzoyl cyanide in yields as high as 91.6%. google.com
Another high-yield protocol involves the use of copper(I) salts as catalysts for the reaction between benzoyl chloride and an alkali cyanide in a carboxylic acid nitrile solvent like acetonitrile. This approach, conducted at elevated temperatures (90–130°C), can produce benzoyl cyanide in yields exceeding 90%. A specific example for a related compound, p-methoxybenzoyl chloride, reacted with potassium cyanide and zinc cyanide as a catalyst at 210°C, resulted in a 94% yield of p-methoxybenzoyl cyanide, demonstrating the high efficiency of these protocols for substituted benzoyl cyanides. google.com
| Protocol | Acyl Halide | Cyanide Source | Catalyst/Additive | Conditions | Yield |
| Phase-Transfer Catalysis | Benzoyl Chloride | NaCN | Polyethylene Glycol, Water | 95-115°C | 89-92% |
| Copper(I) Catalysis | Benzoyl Chloride | NaCN or KCN | Copper(I) Salts | 90-130°C | >90% |
| Heavy Metal Catalysis | p-Methoxybenzoyl Chloride | KCN | Zinc Cyanide | 210°C | 94% |
This interactive table showcases high-yield synthetic protocols for benzoyl cyanide derivatives.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxybenzoyl Cyanide
Reactions at the Acyl Moiety
The acyl portion of 3,4-dimethoxybenzoyl cyanide is centered around the electrophilic carbonyl carbon. This site is prone to attack by various nucleophiles, leading primarily to substitution, but also to addition and condensation reactions under specific conditions.
Acyl cyanides, including this compound, are effective acylating agents. rsc.org The cyanide ion is a good leaving group, facilitating nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the cyanide ion to form a new acyl compound. libretexts.org
The general mechanism involves the addition of a nucleophile (Nu:) to the carbonyl carbon, followed by the elimination of the cyanide anion (CN⁻).
Research has shown that acyl cyanides are more powerful acylating agents than corresponding benzoic anhydrides but less reactive than benzoyl chlorides. rsc.org This reactivity allows for the chemoselective acylation of nucleophiles. For instance, the reaction of acyl cyanides with amino alcohols results in the exclusive N-acylation, leaving the hydroxyl group intact. matmole.com Similarly, primary amines can be selectively acylated in the presence of secondary amines. matmole.com
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Water (H₂O) | Aqueous solution | 3,4-Dimethoxybenzoic acid |
| Alcohol (R'OH) | Base or Acid Catalyst | 3,4-Dimethoxybenzoate ester |
| Amine (R'NH₂) | Aprotic solvent | N-Substituted 3,4-dimethoxybenzamide |
| Ammonia (B1221849) (NH₃) | Aprotic solvent | 3,4-Dimethoxybenzamide |
This table is illustrative, based on the known reactivity of acyl cyanides.
While substitution is the dominant pathway, addition reactions to the carbonyl group can occur, particularly with specific reagents that favor addition over substitution. One such example is the reductive coupling of aromatic acyl cyanides using low-valent titanium species.
A system of titanium tetrachloride (TiCl₄) and indium powder generates a low-valent titanium-indium complex that can reductively couple acyl cyanides to form 1,2-diketones. scispace.com In the case of this compound, this reaction would yield 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione. The reaction proceeds efficiently at room temperature. scispace.com However, this method is generally not successful for aliphatic acyl cyanides. scispace.com
In contrast, organometallic reagents like Grignard reagents (RMgX) typically react with the nitrile functionality rather than the acyl carbonyl in acyl cyanides. libretexts.org
Condensation reactions, such as the Knoevenagel condensation, involve the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group. For a reaction to occur with this compound, a basic catalyst would typically be required to deprotonate the active methylene compound, generating a nucleophilic enolate.
However, due to the high reactivity of the acyl cyanide as an acylating agent, the nucleophile may preferentially attack in a substitution reaction rather than initiating condensation. Specific reaction conditions would be necessary to favor the condensation pathway. A related reaction has been observed where the anion of 3,4-dimethoxybenzoylacetonitrile reacts with a phenacyl bromide, resulting in the formation of 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile, demonstrating the reactivity of the carbonyl in related systems. sapub.org
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is also susceptible to nucleophilic attack and reduction, providing pathways to other important functional groups like carboxylic acids and primary amines.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl) and heat, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orgjove.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfer and tautomerization steps converts the nitrile into an amide intermediate (3,4-dimethoxybenzamide), which is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium (B1175870) salt. jove.compharmacompass.com
Base-Catalyzed Hydrolysis: When heated with an aqueous base (e.g., NaOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. rsc.orglibretexts.org Protonation by water yields an imidic acid, which tautomerizes to the amide. libretexts.org Under basic conditions, the amide is further hydrolyzed to a carboxylate salt (sodium 3,4-dimethoxybenzoate). pharmacompass.com To obtain the free carboxylic acid, the mixture must be subsequently acidified with a strong acid. pharmacompass.com
Kinetic studies on benzoyl cyanide show that at high pH (>5.0), the hydrolysis is first-order with respect to the hydroxide ion concentration, indicating a direct bimolecular reaction. rsc.org At lower pH, a water-dependent reaction pathway becomes dominant. rsc.org
The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is synthetically valuable and can be achieved using various reducing agents. The reduction of this compound would yield (amino(3,4-dimethoxyphenyl)methyl)methanol.
Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of acyl cyanides. acs.orgacs.org The reaction involves the reduction of both the carbonyl group and the nitrile group to afford a primary amino alcohol. acs.org This method is advantageous as it can be performed under conditions that preserve other functional groups, such as aromatic halogens, which might be susceptible to hydrogenolysis in catalytic methods. acs.org
Catalytic Hydrogenation: Catalytic hydrogenation is another widely used method for nitrile reduction, often employing catalysts like Raney nickel or platinum. bme.hustudymind.co.uk This method is considered the preferred industrial process for synthesizing primary amines from nitriles. studymind.co.uk For the closely related compound, 3,4-dimethoxybenzyl cyanide, catalytic hydrogenation over a Raney nickel or palladium-carbon catalyst is used to produce 3,4-dimethoxyphenethylamine. google.com A review of nitrile hydrogenation highlights various conditions and catalysts that can be employed to achieve high selectivity for the primary amine product. bme.hu
| Substrate | Reagent/Catalyst | Solvent / Conditions | Product | Yield | Reference |
| Acyl Cyanides | LiAlH₄ | Dry Ether | Primary Amino Alcohols | Good | acs.org |
| 3,4-Dimethoxybenzyl Cyanide | 70% Co/SiO₂ | NH₃, 80 °C, 80 bar | Homoveratrylamine | >70% Selectivity | bme.hu |
| 3,4-Dimethoxybenzyl Cyanide | Raney Ni or Pd/C | NH₃, 120-160 °C, 1.0-4.0 MPa | 3,4-Dimethoxyphenethylamine | >86% (overall) | google.com |
| Nitriles (general) | H₂ / Ni or Pt catalyst | High Temperature & Pressure | Primary Amines | N/A | studymind.co.uk |
Reactivity of the Dimethoxyphenyl Aromatic Ring
The aromatic ring of this compound possesses two electron-donating methoxy (B1213986) groups and an electron-withdrawing benzoyl cyanide group. This substitution pattern dictates the regioselectivity of further chemical transformations.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution reactions, the two methoxy groups at the 3- and 4-positions are activating and ortho-, para-directing. Conversely, the carbonyl group of the benzoyl cyanide moiety is deactivating and meta-directing. The combined influence of these groups determines the position of incoming electrophiles. The powerful activating and directing effects of the methoxy groups generally dominate, directing substitution to the positions ortho and para to them. Given that the para position to the 4-methoxy group is occupied, and the position ortho to the 3-methoxy group (position 2) is sterically unhindered, this would be a likely site for substitution. The position ortho to the 4-methoxy group (position 5) is also activated. The deactivating nature of the benzoyl cyanide group would likely disfavor substitution at the positions meta to it (positions 2 and 6). Therefore, electrophilic attack is most probable at the 2- and 5-positions of the aromatic ring.
Oxidative Transformations of the Aromatic System
The electron-rich dimethoxyphenyl ring is susceptible to oxidation. Under controlled conditions, it is possible to achieve selective transformations. For example, related dimethoxybenzene derivatives can undergo oxidative cleavage of the catechol ether system. The specific products would depend on the oxidizing agent used and the reaction conditions. Strong oxidation could potentially lead to the degradation of the aromatic ring, forming carboxylic acid derivatives.
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting products and optimizing reaction conditions.
Mechanistic Pathways of Key Transformations (e.g., Radical vs. Ionic Processes)
Many reactions in organic chemistry can proceed through either ionic or radical intermediates, and the transformations of this compound are no exception.
Ionic Mechanisms: Reactions such as hydrolysis and many cycloadditions typically proceed through ionic pathways. wikipedia.orgmsu.edu For example, the hydrolysis of the nitrile group can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating attack by a weak nucleophile like water. libretexts.orglibretexts.org In base-catalyzed hydrolysis, a strong nucleophile like hydroxide directly attacks the electrophilic nitrile carbon. libretexts.org Similarly, 1,3-dipolar cycloadditions are generally considered concerted pericyclic reactions, which fall under the umbrella of ionic mechanisms, although they proceed without distinct charged intermediates. numberanalytics.commsu.edu
Radical Mechanisms: While less common for the reactions discussed, radical pathways can be initiated under specific conditions, such as with the use of radical initiators or photochemical activation. For instance, certain additions to the nitrile group could potentially be initiated by radical species.
The distinction between these pathways can often be determined experimentally by observing the effects of radical initiators or inhibitors, or by studying the stereochemical outcome of the reaction.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide invaluable insight into reaction mechanisms. For the reactions of this compound, several types of intermediates can be postulated and potentially identified.
In the hydrolysis of the nitrile, an amide is an intermediate that is formed, though it is often not isolated as it proceeds to the carboxylic acid. libretexts.org During the reduction of the nitrile with a reagent like lithium aluminum hydride (LiAlH4), an imine anion is formed as an intermediate. libretexts.org This intermediate is stabilized by complexation with the Lewis acidic aluminum species before undergoing a second hydride addition. libretexts.orglibretexts.org
In cycloaddition reactions, the key intermediate is the transition state, which for a concerted pericyclic reaction, involves the simultaneous formation of new bonds. msu.edu In stepwise cycloadditions, which are also known, discrete intermediates such as zwitterions or diradicals could be formed. nih.gov
The table below outlines potential intermediates in key transformations.
| Transformation | Potential Intermediate | Mechanistic Significance |
| Nitrile Hydrolysis | Amide | Product of the initial hydration of the nitrile group. libretexts.org |
| Nitrile Reduction (with LiAlH4) | Imine anion complex | Formed after the first hydride addition; its stabilization is crucial for the reaction to proceed to the amine. libretexts.orglibretexts.org |
| Grignard Reaction | Imine salt | Initial adduct from the nucleophilic attack of the Grignard reagent on the nitrile carbon. libretexts.org |
| Cycloaddition | Concerted Transition State / Zwitterionic or Diradical species | Defines the stereochemical and regiochemical outcome of the reaction. msu.edunih.gov |
Spectroscopic techniques such as NMR, IR, and mass spectrometry are instrumental in the identification and characterization of these transient species, either directly if they are stable enough to be observed, or indirectly through trapping experiments.
Applications in Organic Synthesis As a Building Block
Utilization in Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a fundamental objective in organic synthesis. 3,4-Dimethoxybenzoyl cyanide serves as an effective electrophile for such reactions. The carbonyl group is significantly activated by the adjacent electron-withdrawing cyanide group, making it more reactive than the carbonyl in corresponding acid chlorides. acs.org This enhanced electrophilicity facilitates reactions with various carbon nucleophiles.
For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the carbonyl carbon of this compound. This nucleophilic addition results in the formation of a new carbon-carbon bond, yielding, after workup, a cyanohydrin derivative of a ketone.
A specific example of its utility is in reactions with zirconacycles. Aroyl cyanides react directly with azazirconacyclopentadienes at room temperature. acs.orgacs.org This reaction involves the insertion of the aroyl cyanide into the zirconacycle, leading to the formation of a new, stabilized seven-membered oxaazazirconacycle. This transformation effectively creates new carbon-carbon and carbon-heteroatom bonds in a single step. acs.org
Role in Heterocyclic Compound Synthesis
Aroyl cyanides, including the 3,4-dimethoxy derivative, are valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of both a carbonyl and a nitrile group in close proximity allows for cyclization reactions that efficiently generate complex ring systems.
The functional groups within this compound are ideally suited for constructing nitrogen-containing heterocycles like oxazoles and thiazoles.
Oxazoles: A direct and efficient method for synthesizing substituted oxazoles involves the base-catalyzed cascade cyclization of acyl cyanides with isocyanates. researchgate.net This reaction proceeds under mild conditions, with a base like potassium hydroxide (B78521) promoting a sequence of 1,1-addition, a 1,3-hydrogen shift, and subsequent intramolecular cyclization to furnish the oxazole (B20620) ring in high yields. researchgate.net Another route is a modified Fischer oxazole synthesis, where aroyl cyanides react with aromatic aldehydes in the presence of hydrogen chloride to produce 4-halooxazoles. thieme-connect.de However, it has been noted that this particular synthesis can fail if the aroyl cyanide possesses a 4-methoxy substituent, which may have implications for the 3,4-dimethoxy analogue. thieme-connect.de
Thiazoles: While the most common route to thiazoles, the Hantzsch synthesis, involves the reaction of α-halocarbonyls with thioamides, aroyl cyanides can serve as precursors in related pathways. nih.govyoutube.com The reactivity of the carbonyl group allows for transformations that can lead to intermediates suitable for cyclization into the thiazole (B1198619) ring.
Other Heterocycles: The versatility of aroyl cyanides extends to other heterocyclic systems. For example, a one-pot synthesis of oxazine (B8389632) derivatives has been developed through the reaction of activated acetylenic compounds, benzoyl cyanide, and various N-nucleophiles in water. researchgate.net Furthermore, reactions with azazirconacyclopentenes can lead to the formation of substituted pyrroles after subsequent acidic quenching. researchgate.net
| Heterocycle | Reactants | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Oxazole | Aroyl Cyanide, Isocyanate | KOH, Acetonitrile (B52724), 80 °C | Substituted Oxazole |
| 4-Halooxazole | Aroyl Cyanide, Aromatic Aldehyde | Anhydrous HCl or HBr | 4-Halooxazole |
| Oxazine | Aroyl Cyanide, Acetylenic Compound, N-Nucleophile | One-pot, Water | Oxazine Derivative |
| Pyrrole | Aroyl Cyanide, Azazirconacyclopentene | Acidic Quenching | Acyl-substituted Pyrrole |
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. While prominent isocyanide-based MCRs like the Ugi and Passerini reactions are well-established, they utilize isocyanides (R-N≡C) rather than acyl cyanides (R-CO-C≡N). wikipedia.orgorganic-chemistry.org The one-pot synthesis of oxazines from an aroyl cyanide, an acetylenic compound, and an N-nucleophile can be considered a multi-component process that demonstrates the potential of this compound in convergent synthesis strategies. researchgate.net
As a Precursor for Diverse Organic Molecules
The nitrile and carbonyl functionalities of this compound can be independently or concurrently transformed into a range of other functional groups, highlighting its role as a versatile synthetic precursor.
This compound is also a useful starting material for nitrogen-containing functional groups beyond the nitrile itself.
Amides: Partial hydrolysis of the nitrile group, typically under controlled acidic or basic conditions, can afford an α-ketoamide. A more complex transformation leading to amides involves the reaction with azazirconacyclopentadienes; the resulting zirconacycle intermediate can be hydrolyzed to yield an N-substituted benzamide (B126) derivative, directly converting the aroyl cyanide into a more complex amide structure. acs.orgacs.org
Amines: The reduction of the nitrile group is a common method for synthesizing primary amines. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Nickel catalyst) can be employed. In the case of this compound, these conditions would likely reduce both the nitrile and the ketone functionalities, leading to the formation of a β-amino alcohol, a valuable scaffold in medicinal chemistry. Alternatively, reductive decyanation using alkali metals can be used to remove the cyanide group entirely. beilstein-journals.org
| Starting Material | Reagent(s)/Conditions | Resulting Functional Group | Product Class |
|---|---|---|---|
| This compound | H₃O⁺ or OH⁻, Heat (Hydrolysis) | Carboxylic Acid | α-Keto Acid |
| α-Keto Acid Product | R-OH, H⁺ (Esterification) | Ester | α-Keto Ester |
| This compound | Controlled Hydrolysis | Amide | α-Ketoamide |
| This compound | 1. Azazirconacyclopentadiene 2. H₂O | Amide | N-Substituted Benzamide |
| This compound | LiAlH₄ or H₂/Catalyst (Reduction) | Amine and Alcohol | β-Amino Alcohol |
Advanced Spectroscopic and Computational Characterization of 3,4 Dimethoxybenzoyl Cyanide
Spectroscopic Analysis Methodologies
Spectroscopic techniques are crucial for elucidating the structure and identifying the functional groups of 3,4-Dimethoxybenzoyl cyanide. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique insights into the molecule's architecture.
Infrared (IR) Spectroscopy for Functional Group Vibrations
Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups within this compound. The spectrum is distinguished by the presence of strong absorption bands corresponding to the carbonyl (C=O) and cyanide (C≡N) groups.
The analysis, based on data from analogous compounds such as benzoyl cyanide and 3,4-dimethoxy-substituted aromatic systems, allows for the assignment of key vibrational modes. The cyanide group (C≡N) stretching vibration is expected to appear as a sharp, intense band in the region of 2220-2240 cm⁻¹. The carbonyl group (C=O) of the aroyl cyanide gives rise to a strong absorption band, typically observed around 1680-1700 cm⁻¹.
Additionally, the spectrum will feature bands related to the 3,4-dimethoxy-substituted aromatic ring. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring at approximately 1500-1600 cm⁻¹, and C-O stretching from the methoxy (B1213986) groups, which typically appear as strong bands between 1260 cm⁻¹ and 1020 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N Stretch | Cyanide | 2220 - 2240 | Strong, Sharp |
| C=O Stretch | Aroyl Ketone | 1680 - 1700 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1515 | Medium-Strong |
| C-O Stretch | Aryl Ether (Methoxy) | 1260 - 1270 (asymmetric) | Strong |
| C-O Stretch | Aryl Ether (Methoxy) | 1020 - 1030 (symmetric) | Strong |
| =C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| C-H Stretch | Methoxy (-CH₃) | 2950 - 2970 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. Based on the closely related compound veratraldehyde (3,4-dimethoxybenzaldehyde), the two methoxy groups (-OCH₃) should appear as a single sharp peak at approximately 3.9 ppm, integrating to six protons. The three aromatic protons will appear further downfield, with their chemical shifts and coupling patterns dictated by the substitution pattern. The proton at position 5 (between the two methoxy groups) would likely appear around 7.0 ppm, while the protons at positions 2 and 6 would be shifted further downfield due to the anisotropic effect of the carbonyl cyanide group, appearing in the range of 7.4-7.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. The most downfield signal is expected to be the carbonyl carbon (C=O) due to its deshielding environment, likely appearing around 180-185 ppm. The cyanide carbon (C≡N) typically resonates in the region of 115-120 ppm. The carbons of the aromatic ring will produce signals between 110 and 155 ppm, with the methoxy-substituted carbons (C3 and C4) appearing at the lower end of this range and the carbon attached to the carbonyl group (C1) at the higher end. The two equivalent methoxy carbons (-OCH₃) are expected to produce a signal around 56 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Spectrum | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Aromatic H (H-2, H-6) | 7.4 - 7.6 |
| Aromatic H (H-5) | ~7.0 | |
| Methoxy H (-OCH₃) | ~3.9 | |
| ¹³C NMR | Carbonyl C (C=O) | 180 - 185 |
| Aromatic C (C-1) | ~130 | |
| Aromatic C (C-2, C-6) | 110 - 128 | |
| Aromatic C (C-3, C-4) | 149 - 155 | |
| Cyanide C (C≡N) | 115 - 120 | |
| Methoxy C (-OCH₃) | ~56 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a molecule upon ionization. For this compound (C₁₀H₉NO₃), the calculated molecular weight is approximately 191.19 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191.
The fragmentation of the molecular ion is predictable based on the structure. A primary and highly likely fragmentation pathway is the cleavage of the bond between the carbonyl group and the cyanide group, leading to the loss of a cyanide radical (•CN). This would result in the formation of the highly stable 3,4-dimethoxybenzoyl cation, which would be observed as a prominent peak at m/z 165. This fragment can undergo further decomposition, primarily through the sequential loss of a methyl radical (•CH₃) to give a fragment at m/z 150, followed by the loss of a molecule of carbon monoxide (CO) to yield a fragment at m/z 122.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 191 | [M]⁺ (Molecular Ion) | [C₁₀H₉NO₃]⁺ |
| 165 | [M - CN]⁺ | [C₉H₉O₃]⁺ |
| 150 | [M - CN - CH₃]⁺ | [C₈H₆O₃]⁺ |
| 122 | [M - CN - CH₃ - CO]⁺ | [C₇H₆O₂]⁺ |
Quantum Chemical and Theoretical Investigations
Computational chemistry provides a powerful complement to experimental data, offering deep insights into the molecular geometry, electronic structure, and potential reactivity of this compound.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure (e.g., HOMO/LUMO Analysis)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the optimized, lowest-energy geometry of this compound, providing precise bond lengths and angles.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing benzoyl cyanide portion of the molecule, particularly the carbonyl and cyanide groups. This distribution suggests that the molecule would likely act as an electron donor from the aromatic ring in reactions with electrophiles and as an electron acceptor at the carbonyl carbon in reactions with nucleophiles.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to map the potential energy surface of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states.
By calculating the energies of reactants, products, and transition states, the activation energy (energy barrier) for a proposed reaction can be determined. For instance, the mechanism of nucleophilic addition to the carbonyl carbon can be modeled. DFT calculations can locate the transition state structure for the attack of a nucleophile, providing geometric details of the bond-forming process. The calculated activation energy helps to predict the feasibility and rate of the reaction under given conditions. Such studies have been used to investigate the mechanisms of related reactions, such as the conversion of nitriles to benzoyl cyanides and the reactions of other acyl cyanides. These computational approaches provide invaluable insights into reaction selectivity and kinetics that are often difficult to obtain through experimental means alone.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformational orientation and electronic properties of this compound are significantly influenced by a network of weak intramolecular interactions. While strong conventional hydrogen bonds are absent in this molecule, the presence of methoxy (-OCH₃), carbonyl (C=O), and cyanide (-C≡N) groups facilitates the formation of several weak hydrogen bonds, primarily of the C-H···O and C-H···N types. These interactions, although individually weak, collectively contribute to the stabilization of the planar conformation of the molecule. The analysis of these interactions is typically performed using computational methods, such as Natural Bond Orbital (NBO) analysis, which provides insights into donor-acceptor interactions and their stabilization energies.
Theoretical studies on molecules with similar structural motifs, such as (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, have revealed the presence of weak intramolecular hydrogen bonds. In this compound, analogous interactions are anticipated. The hydrogen atoms of the methoxy groups and the aromatic ring can act as donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the cyanide group can serve as acceptors.
A detailed computational analysis would likely reveal the specific C-H···O and C-H···N interactions present in the molecule. For instance, a hydrogen atom from the methoxy group at the C3 position could interact with the carbonyl oxygen, and an aromatic hydrogen at the C5 position could interact with the cyanide nitrogen. The geometric parameters of these interactions, such as the H···O and H···N distances and the C-H···O and C-H···N angles, are crucial in determining their strength.
The stabilization energies associated with these intramolecular interactions can be quantified using NBO analysis. This analysis evaluates the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). For a typical C-H···O or C-H···N hydrogen bond, this would involve the delocalization of the lone pair of electrons from the oxygen or nitrogen atom to the antibonding orbital of the C-H group.
Based on computational studies of related aromatic carbonyl compounds, the stabilization energies for such weak intramolecular hydrogen bonds are generally in the range of 0.5 to 2.5 kcal/mol. The following tables provide a hypothetical representation of the key intramolecular interactions and their corresponding NBO analysis data for this compound, derived from analogous systems.
Table 1: Potential Intramolecular Hydrogen Bond Interactions in this compound
| Donor (D-H) | Acceptor (A) | Interaction Type |
| C(methoxy)-H | O(carbonyl) | C-H···O |
| C(aromatic)-H | N(cyanide) | C-H···N |
| C(aromatic)-H | O(methoxy) | C-H···O |
Table 2: Hypothetical NBO Analysis for Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O(carbonyl) | σ(C(methoxy)-H) | 1.2 |
| LP(1) N(cyanide) | σ(C(aromatic)-H) | 0.8 |
| LP(1) O(methoxy) | σ*(C(aromatic)-H) | 0.6 |
Note: The data presented in these tables are illustrative and based on computational studies of structurally related molecules. E(2) represents the stabilization energy associated with the donor-acceptor interaction.
The presence of these intramolecular interactions is also expected to influence the vibrational frequencies of the involved functional groups. For example, the C-H stretching vibrations of the methoxy and aromatic groups involved in hydrogen bonding would likely exhibit a slight red shift (a shift to lower wavenumbers) in the infrared and Raman spectra, accompanied by a decrease in their intensity. Similarly, the stretching frequency of the carbonyl group might be slightly affected. A comprehensive spectroscopic and computational study of this compound would be necessary to experimentally and theoretically confirm these subtle but significant intramolecular forces.
Future Research Directions and Unexplored Reactivity
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3,4-Dimethoxybenzoyl cyanide, future research will likely prioritize the development of green and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Traditional methods for the synthesis of aroyl cyanides often involve the use of toxic cyanide sources, such as potassium or sodium cyanide, and volatile organic solvents. researchgate.net Green chemistry alternatives could explore several promising avenues:
Safer Cyanide Reagents: A key focus will be the replacement of highly toxic alkali metal cyanides with less hazardous alternatives. Compounds like potassium hexacyanoferrate(II), which is considered more environmentally benign, have shown promise in the synthesis of other aroyl cyanides and could be adapted for this compound. dntb.gov.ua Another approach involves the in-situ generation of cyanide from non-toxic precursors, thereby avoiding the handling of large quantities of toxic materials.
Greener Solvents and Conditions: The use of greener solvents, such as water, ionic liquids, or bio-based solvents, will be crucial. Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective. Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption.
Catalytic Approaches: The development of catalytic methods for the synthesis of this compound from readily available starting materials, such as 3,4-dimethoxybenzoic acid or its derivatives, is a highly desirable goal. A cyanide-free synthesis of acylcyanides through the Ru-catalyzed C(sp3)−H-oxidation of benzylic nitriles has been reported, presenting a potential pathway to explore. nih.gov
| Green Synthesis Approach | Potential Reagents/Conditions | Anticipated Advantages |
| Safer Cyanide Sources | Potassium hexacyanoferrate(II), in-situ cyanide generation | Reduced toxicity and environmental impact |
| Greener Solvents | Water, ionic liquids, bio-solvents, solvent-free conditions | Improved safety, reduced pollution, easier workup |
| Energy Efficiency | Microwave-assisted synthesis, room temperature reactions | Lower energy consumption, faster reaction times |
| Catalytic Methods | Transition metal catalysts (e.g., Ru, Pd), organocatalysts | High efficiency, selectivity, and atom economy |
Investigation of Catalytic Transformations
The reactivity of the acyl cyanide group makes this compound a prime candidate for a wide range of catalytic transformations. Future research is expected to uncover novel catalytic systems that can selectively transform this functional group into other valuable moieties.
The exploration of catalytic C-CN bond activation is a particularly exciting frontier. snnu.edu.cn While traditionally viewed as a stable linkage, recent advances have demonstrated that the C-CN bond can be catalytically cleaved and functionalized, opening up new synthetic possibilities.
Potential catalytic transformations for this compound include:
Decyanative Functionalization: Catalytic systems, potentially based on transition metals like nickel or palladium, could be developed to replace the cyanide group with other functionalities, such as aryl, alkyl, or heteroatom-containing groups. This would allow for the late-stage modification of complex molecules.
Catalytic Additions to the Carbonyl Group: The electrophilic carbonyl carbon of the acyl cyanide is susceptible to nucleophilic attack. Catalytic asymmetric additions of various nucleophiles could provide enantiomerically enriched products, which are highly valuable in medicinal chemistry.
Cycloaddition Reactions: Acyl cyanides can participate in cycloaddition reactions. The development of catalytic and stereoselective cycloaddition protocols involving this compound could lead to the synthesis of complex heterocyclic scaffolds.
Reductive Transformations: The catalytic reduction of the cyanide group to an amine or the carbonyl group to an alcohol would provide access to important synthetic intermediates.
| Catalytic Transformation | Potential Catalyst Systems | Potential Products |
| Decyanative Cross-Coupling | Palladium, Nickel, or Copper catalysts with appropriate ligands | Biaryls, alkylated arenes, aryl ethers/amines |
| Asymmetric Nucleophilic Addition | Chiral Lewis acids, organocatalysts | Chiral alcohols, amines, and other functionalized products |
| [n+m] Cycloadditions | Lewis acids, transition metal catalysts | Diverse heterocyclic compounds |
| Selective Reductions | Homogeneous or heterogeneous hydrogenation catalysts | Benzylamines, benzylic alcohols |
Exploration of Novel Reaction Pathways and Synthetic Applications
Beyond known reactivity, the unique electronic properties imparted by the dimethoxy-substituted ring in this compound may lead to the discovery of entirely new reaction pathways and synthetic applications.
The electron-donating nature of the methoxy (B1213986) groups can influence the reactivity of both the aromatic ring and the acyl cyanide moiety. This could be exploited in the design of novel synthetic strategies.
Future explorations may focus on:
Radical Chemistry: The generation of acyl radicals from aroyl chlorides via visible-light photoredox catalysis is an emerging area. rsc.org Investigating the potential of this compound to participate in radical-based transformations could lead to novel C-C and C-heteroatom bond-forming reactions under mild conditions. Photo-induced radical transformations of tosyl cyanide have also been explored, suggesting a potential avenue for this compound. rsc.org
Domino and Multicomponent Reactions: The bifunctional nature of this compound makes it an ideal substrate for the development of domino or multicomponent reactions. A single reaction sequence could generate significant molecular complexity from simple starting materials, aligning with the principles of efficiency and atom economy.
Synthesis of Bioactive Molecules: The 3,4-dimethoxyphenyl motif is present in numerous natural products and pharmaceuticals. For instance, 3,4-dimethoxybenzyl cyanide is a key intermediate in the synthesis of isoflavones. researchgate.net Future research could leverage this compound as a precursor for the synthesis of novel analogs of bioactive compounds or as a key building block in the total synthesis of complex natural products.
| Research Area | Potential Reaction Types | Potential Applications |
| Radical Chemistry | Photoredox catalysis, radical cyclizations | Synthesis of complex ketones and heterocycles |
| Domino Reactions | Tandem nucleophilic addition/cyclization | Rapid construction of polycyclic systems |
| Medicinal Chemistry | Derivatization and scaffold hopping | Discovery of new therapeutic agents |
| Natural Product Synthesis | Key building block for complex targets | Access to novel and known natural products |
Q & A
What are the common synthetic routes for preparing 3,4-Dimethoxybenzoyl cyanide, and how can reaction conditions be optimized?
Basic Research Question
this compound is typically synthesized via nucleophilic substitution or cyanide exchange reactions. A common approach involves reacting 3,4-dimethoxybenzoyl chloride (CAS 3535-37-3) with a cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide) under anhydrous conditions . Optimization includes:
- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Solvent selection : Using aprotic solvents like dichloromethane or acetonitrile to enhance reactivity .
- Catalysts : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve cyanide ion availability .
Validate purity via HPLC or GC-MS, referencing retention times from established databases like NIST Chemistry WebBook .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Key characterization methods include:
- Spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 201 (calculated for CHNO) .
- X-ray crystallography : For solid-state structure determination, using protocols similar to acyl hydrazide analyses .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
The electron-withdrawing cyanide group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Computational studies (DFT) can model transition states and charge distribution, as demonstrated for related acyl chlorides . Key factors:
- Solvent effects : Polar aprotic solvents stabilize transition states.
- Substituent effects : Methoxy groups at the 3,4-positions donate electron density via resonance, slightly reducing reactivity compared to unsubstituted analogs .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .
How does storage temperature impact the stability of this compound?
Advanced Research Question
The compound is moisture-sensitive and prone to hydrolysis. Stability studies show:
- Short-term storage : -20°C under inert gas (argon/nitrogen) minimizes degradation .
- Long-term stability : Lyophilization or storage in desiccated amber vials reduces cyanide loss (<5% over 6 months) .
Monitor degradation via LC-MS, identifying hydrolysis products (e.g., 3,4-dimethoxybenzoic acid) .
What are the primary applications of this compound in pharmaceutical research?
Basic Research Question
It serves as a key intermediate in synthesizing:
- Glycosides : Coupling with sugar moieties (e.g., glucopyranose) to produce prodrugs .
- Bioactive alkaloids : As a cyanide donor in Strecker-type reactions .
Design experiments using protecting groups (e.g., TMS for hydroxyls) to direct regioselectivity .
What analytical challenges arise in quantifying trace cyanide release during reactions?
Advanced Research Question
Cyanide detection requires methods avoiding matrix interference:
- Automated colorimetry : Membrane dialysis isolates HCN gas, measured at 600 nm (detection limit: 0.1 ppm) .
- Ion chromatography : Quantifies free cyanide with precision (±2% RSD) .
Calibrate using certified KCN standards and validate against spiked samples .
How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?
Advanced Research Question
Discrepancies (e.g., boiling point ranges in vs. ) arise from measurement techniques. Mitigation strategies:
- Reproducibility trials : Use standardized equipment (e.g., Dean-Stark apparatus for distillation).
- Computational validation : Compare experimental data with NIST WebBook entries .
Publish detailed methodology (e.g., pressure conditions, purity thresholds) to align literature .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
